4-Ethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid
Description
4-Ethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid (CAS 1869118-25-1) is a pyrrole derivative featuring a 2,5-dihydro ring system with an ethyl substituent at position 4 and a carboxylic acid group at position 3. Its molecular formula is C15H17NO4 when including the benzyloxycarbonyl (Cbz) protecting group, as seen in the intermediate 1-((benzyloxy)carbonyl)-4-ethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid . This compound is primarily utilized as a pharmaceutical intermediate, with applications in drug design due to its structural versatility and hydrogen-bonding capacity from the carboxylic acid moiety .
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
4-ethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c1-2-5-3-8-4-6(5)7(9)10/h8H,2-4H2,1H3,(H,9,10) |
InChI Key |
WAAJPMQXWYRUOR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(CNC1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of α-amino ynones or the three-component reactions of 2,3-diketo esters, amines, and ketones . Another method includes the ring-opening cyclization of cyclopropyl ketones with primary amines, which can be catalyzed by nickel (II) or chiral scandium (III) complexes .
Industrial Production Methods
Industrial production of this compound may involve the oxidative cyclization of β-enaminones, which can be realized in a one-pot variant starting from β-ketoamides . The use of copper (II) catalysis for the cyclization of α-diazo-β-oxoamides with amines is another viable method . Iodine-promoted cyclization of enaminones with aryl methyl ketones has also been demonstrated as an effective industrial synthesis route .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrolin-4-ones.
Reduction: Reduction reactions can convert it into different pyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and copper (II) salts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include pyrrolin-4-ones, various substituted pyrroles, and other heterocyclic compounds .
Scientific Research Applications
4-Ethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Ethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 2: Antioxidant and Antimicrobial Activities of Analogous Pyrrole Derivatives
- Antioxidant Potential: Pyrazole-4-carbonitriles exhibit moderate DPPH radical scavenging, with IC50 values dependent on substituent electronics . The target compound’s carboxylic acid group may similarly stabilize radicals, though empirical data are lacking.
- Antimicrobial Activity : While the target compound’s activity is untested, pyrazole derivatives show broad-spectrum effects, suggesting that the ethyl and carboxylic acid groups could synergize in disrupting microbial membranes .
Physicochemical and Structural Properties
Table 3: Key Physicochemical Parameters
Biological Activity
4-Ethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid is a pyrrole derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented by the following molecular formula:
Pharmacological Properties
Research indicates that this compound exhibits various biological activities, including:
- Anti-inflammatory effects : The compound has shown promise in reducing inflammation markers in vitro and in vivo.
- Antimicrobial activity : It has demonstrated efficacy against several bacterial strains, suggesting potential as an antimicrobial agent.
- Neuroprotective effects : Preliminary studies indicate that it may protect neuronal cells from oxidative stress.
The biological activity of this compound is primarily attributed to its ability to modulate specific biochemical pathways:
- Inhibition of Pro-inflammatory Cytokines : It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Antioxidant Activity : The compound scavenges free radicals, thereby mitigating oxidative stress in cells.
- Enzyme Inhibition : It acts as an inhibitor of certain enzymes involved in inflammatory processes.
Case Studies
Several studies have reported on the biological activity of this compound:
-
Study on Anti-inflammatory Activity :
- Objective : To evaluate the anti-inflammatory effects in a rodent model.
- Method : Administration of the compound was followed by assessment of inflammatory markers.
- Results : A significant reduction in paw edema was observed, indicating potent anti-inflammatory properties.
-
Antimicrobial Efficacy Study :
- Objective : To assess the antimicrobial activity against various bacterial strains.
- Method : Disk diffusion method was employed to evaluate inhibition zones.
- Results : The compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli.
-
Neuroprotective Study :
- Objective : To investigate the neuroprotective effects on neuronal cell lines subjected to oxidative stress.
- Method : Cell viability assays were conducted post-treatment with oxidative agents.
- Results : The compound significantly improved cell survival compared to untreated controls.
Data Table
| Activity Type | Test Organism/Model | Result |
|---|---|---|
| Anti-inflammatory | Rodent model | Reduced paw edema |
| Antimicrobial | Staphylococcus aureus | Zone of inhibition = 15 mm |
| Antimicrobial | Escherichia coli | Zone of inhibition = 12 mm |
| Neuroprotective | Neuronal cell lines | Increased cell viability by 30% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
